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Compound of Interest

Compound Name: Anticancer agent 208

Cat. No.: B15622669

This technical support center provides researchers, scientists, and drug development
professionals with guidance on addressing potential drug-drug interactions with ODM-208, a
novel and selective inhibitor of the CYP11A1 enzyme.

Frequently Asked Questions (FAQS)

Q1: What is the primary mechanism of action of ODM-208 and how might this lead to drug-drug
interactions?

Al: ODM-208 is a potent and selective non-steroidal inhibitor of CYP11A1, the first and rate-
limiting enzyme in steroid hormone biosynthesis.[1][2] By blocking the conversion of cholesterol
to pregnenolone, ODM-208 suppresses the production of all downstream steroid hormones
and their precursors.[1][3] This targeted inhibition is the intended therapeutic effect, particularly
in hormone-dependent cancers like castration-resistant prostate cancer (CRPC).[1][2]

The primary risk for drug-drug interactions stems from two main areas:

o Pharmacodynamic Interactions: Due to its mechanism, ODM-208 will interact with any
administered steroid hormones or drugs that modulate steroid signaling pathways. Co-
administration requires careful consideration of hormone replacement therapy.

o Pharmacokinetic Interactions: As with any small molecule, there is the potential for ODM-208
to be a substrate, inhibitor, or inducer of drug-metabolizing enzymes (like cytochrome P450s)
or drug transporters, which can affect its own concentration or that of co-administered drugs.
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Q2: Has the effect of ODM-208 on the metabolism of other drugs been studied?

A2: Yes, a clinical study investigated the potential of ODM-208 to interact with drugs
metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme. In this study, co-administration of
ODM-208 with midazolam, a sensitive CYP3A4 substrate, did not result in clinically significant
alterations in midazolam's pharmacokinetics.[4] This suggests that ODM-208 and its primary
metabolite, M1, do not inhibit CYP3A4-mediated metabolism.[4] Therefore, ODM-208 can likely
be co-administered with other drugs that are metabolized by CYP3A4 without requiring dose
adjustments of those drugs.[4]

Q3: What is known about the metabolism of ODM-208 itself? Are there any known inducers or
inhibitors that could affect its concentration?

A3: Currently, detailed public information on the specific enzymes responsible for the
metabolism of ODM-208 is limited. While in-vitro studies have shown that ODM-208 does not
significantly inhibit major drug-metabolizing CYP enzymes at concentrations up to 100 pmol/L,
further research is needed to fully characterize its metabolic pathway.[5] Without knowing the
specific metabolizing enzymes, it is difficult to predict interactions with strong inhibitors or
inducers. Researchers should exercise caution when co-administering ODM-208 with potent
modulators of drug metabolism and consider pharmacokinetic monitoring of ODM-208 if there
are concerns about altered exposure.

Q4: Is ODM-208 a substrate or inhibitor of any drug transporters?

A4: There is currently no publicly available information on whether ODM-208 is a substrate or
inhibitor of key drug transporters such as P-glycoprotein (P-gp) or Breast Cancer Resistance
Protein (BCRP). Interactions involving these transporters can significantly impact a drug's
absorption, distribution, and excretion. In the absence of specific data, it is prudent to be
cautious when co-administering ODM-208 with known potent inhibitors or inducers of major
drug transporters.

Troubleshooting Guides

Issue: Unexpected toxicity or lack of efficacy when co-administering ODM-208 with another
compound.
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Possible Cause: A potential drug-drug interaction may be occurring, affecting the plasma

concentrations of either ODM-208 or the co-administered compound.

Troubleshooting Steps:

» Review the Co-administered Drug's Metabolic Profile: Determine if the co-administered drug

is a known strong inhibitor or inducer of major drug-metabolizing enzymes (e.g., CYP3A4,

CYP2D6, etc.) or drug transporters.

» Assess for Potential Pharmacodynamic Interactions: Given ODM-208's mechanism, evaluate

if the co-administered drug has any hormonal activity or affects adrenal function, which could

lead to synergistic or antagonistic effects.

o Measure Plasma Concentrations: If feasible, quantify the plasma concentrations of both

ODM-208 and the co-administered drug to determine if there is a significant pharmacokinetic

interaction.

 In Vitro Metabolism Studies: Conduct in vitro experiments using human liver microsomes or

recombinant CYP enzymes to investigate if ODM-208 or the co-administered drug inhibit or

induce the metabolism of the other.

Data on Drug-Drug Interactions

The following table summarizes the available quantitative data on ODM-208's drug-drug

interaction potential.

Effect of ODM- Geometric
Interacting 208 on Mean Ratio .
Drug Substrate of Interacting (GMR) [90% Conclusion
Drug Cl]
ODM-208 does
No significant AUCinf: 0.85 not inhibit
Midazolam CYP3A4 effect on plasma [0.72-1.00]Cmax: CYP3A4-
concentrations 0.92 [0.73-1.16] mediated

metabolism.[4]
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Experimental Protocols

Protocol: In Vitro CYP450 Inhibition Assay

This protocol provides a general framework for assessing the direct and time-dependent
inhibition of major cytochrome P450 enzymes by ODM-208.

Materials:

Human liver microsomes (pooled)
e Recombinant human CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4)
 ODM-208

o CYP-specific probe substrates and their metabolites (e.g., phenacetin for CYP1A2,
bupropion for CYP2B6, etc.)

 NADPH regenerating system

 Incubation buffer (e.g., phosphate buffer, pH 7.4)

LC-MS/MS system for metabolite quantification
Methodology:

e Direct Inhibition:

[¢]

Prepare a series of concentrations of ODM-208.

o

Pre-incubate ODM-208 with human liver microsomes or recombinant CYP enzymes and
the probe substrate in incubation buffer.

o

Initiate the metabolic reaction by adding the NADPH regenerating system.

o

After a defined incubation period, terminate the reaction (e.g., with acetonitrile).

[¢]

Analyze the formation of the specific metabolite by LC-MS/MS.
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o Calculate the IC50 value for ODM-208 against each CYP enzyme.

o Time-Dependent Inhibition:

o Pre-incubate ODM-208 with human liver microsomes or recombinant CYP enzymes and
the NADPH regenerating system for various time points.

o Following the pre-incubation, add the probe substrate to initiate the reaction.
o Terminate the reaction and analyze metabolite formation as described above.

o Adecrease in enzyme activity with increasing pre-incubation time suggests time-
dependent inhibition.
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Caption: Mechanism of action of ODM-208 in the steroidogenesis pathway.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b15622669?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15622669?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“G“E Troubleshooting & Optimization

Check Availability & Pricing

Potential Drug-Drug Interaction
with ODM-208 Suspected

Review Metabolic Profile
of Co-administered Drug

'

Assess for Pharmacodynamic
Interactions

'

Measure Plasma Concentrations
of Both Drugs

'

Conduct In Vitro
Metabolism Studies

Determine if a Clinically
Significant DDI Exists

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Interactions]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15622669#addressing-potential-drug-drug-
interactions-with-odm-208]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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